molecular formula C22H20ClF3N6O3S B11077312 2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11077312
M. Wt: 540.9 g/mol
InChI Key: DRXFINWUDHTIEI-UHFFFAOYSA-N
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Description

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a pyrimidine ring, a piperazine ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with a piperazine derivative.

    Attachment of the 2-chloro-5-(trifluoromethyl)phenyl group: This is typically done through a nucleophilic substitution reaction.

    Final functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

Scientific Research Applications

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: It is investigated as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

    2-Chloro-5-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine and pyrido[2,3-d]pyrimidine rings.

    Pyrimidine-derived indole ribonucleosides: These compounds contain a pyrimidine ring and have been studied for their antiviral and antiproliferative activities.

    Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings and have shown neuroprotective and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H20ClF3N6O3S

Molecular Weight

540.9 g/mol

IUPAC Name

2-[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H20ClF3N6O3S/c1-2-30-11-14(19(34)35)17(33)13-10-27-20(29-18(13)30)31-5-7-32(8-6-31)21(36)28-16-9-12(22(24,25)26)3-4-15(16)23/h3-4,9-11H,2,5-8H2,1H3,(H,28,36)(H,34,35)

InChI Key

DRXFINWUDHTIEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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